![molecular formula C12H19F2N2NaO4 B13573414 Sodium3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,2-difluoropropanoate](/img/structure/B13573414.png)
Sodium3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,2-difluoropropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,2-difluoropropanoate is a chemical compound with the molecular formula C12H19F2N2NaO4 and a molecular weight of 316.2768 . This compound is characterized by the presence of a piperazine ring, a tert-butoxycarbonyl (Boc) protecting group, and two fluorine atoms attached to a propanoate moiety. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Métodos De Preparación
The synthesis of Sodium3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,2-difluoropropanoate involves several steps. One common method includes the neutralization of imidazolium hydroxide with commercially available Boc-protected amino acids . The reaction conditions typically involve the use of solvents such as acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), which are miscible with the Boc-protected amino acids . The resulting product is a clear, nearly colorless to pale yellow liquid at room temperature .
Análisis De Reacciones Químicas
Sodium3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,2-difluoropropanoate undergoes various chemical reactions, including substitution and amide formation. The Boc group can be removed under acidic conditions, revealing the free amine group, which can then participate in further reactions . Common reagents used in these reactions include coupling reagents such as N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide, which enhances amide formation without the need for additional base . The major products formed from these reactions are typically amides and other derivatives of the piperazine ring.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules, including peptides and other bioactive compounds . In biology, it serves as a precursor for the development of various pharmaceuticals and therapeutic agents . In medicine, it is utilized in the design of drugs that target specific molecular pathways, such as those involved in cancer and infectious diseases .
Mecanismo De Acción
The mechanism of action of Sodium3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,2-difluoropropanoate involves the interaction of its functional groups with specific molecular targets. The piperazine ring and the Boc-protected amine group play crucial roles in binding to enzymes and receptors, thereby modulating their activity . The presence of fluorine atoms enhances the compound’s stability and bioavailability, making it an effective agent in various biochemical pathways .
Comparación Con Compuestos Similares
Sodium3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,2-difluoropropanoate can be compared with other Boc-protected amino acid derivatives and piperazine-containing compounds. Similar compounds include tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate . These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of the Boc group, piperazine ring, and fluorine atoms in this compound makes it particularly valuable in the synthesis of bioactive molecules and pharmaceuticals .
Propiedades
Fórmula molecular |
C12H19F2N2NaO4 |
|---|---|
Peso molecular |
316.28 g/mol |
Nombre IUPAC |
sodium;2,2-difluoro-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoate |
InChI |
InChI=1S/C12H20F2N2O4.Na/c1-11(2,3)20-10(19)16-6-4-15(5-7-16)8-12(13,14)9(17)18;/h4-8H2,1-3H3,(H,17,18);/q;+1/p-1 |
Clave InChI |
BQTSJKRLRJVIHN-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)CC(C(=O)[O-])(F)F.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(s)-2-Amino-2-(6-methoxybenzo[d][1,3]dioxol-5-yl)ethan-1-ol](/img/structure/B13573332.png)
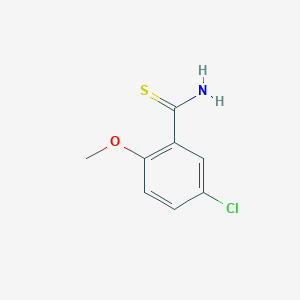

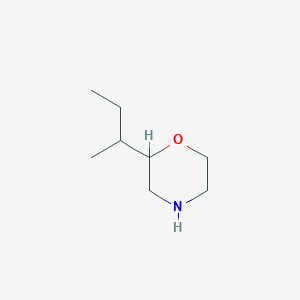
![2-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetonitrile](/img/structure/B13573361.png)
![[1-(Pyridin-4-yl)cyclobutyl]methanol](/img/structure/B13573375.png)
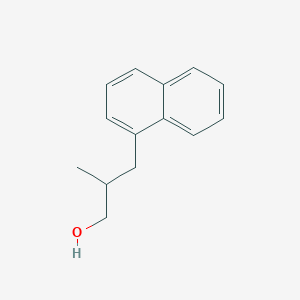
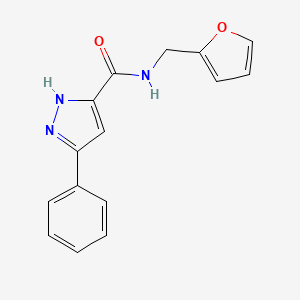
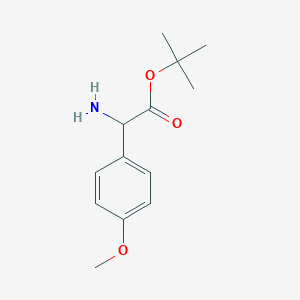
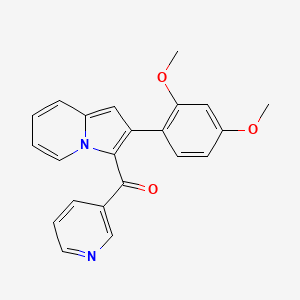
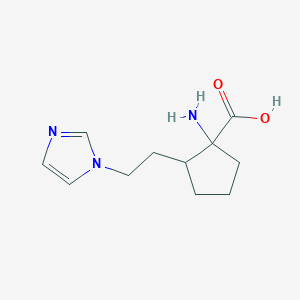

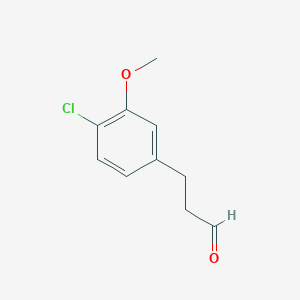
![1-[2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)phenyl]ethan-1-ol](/img/structure/B13573423.png)
